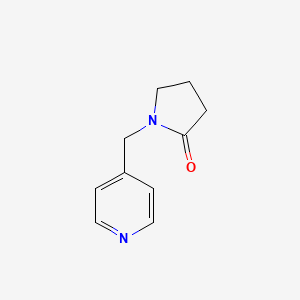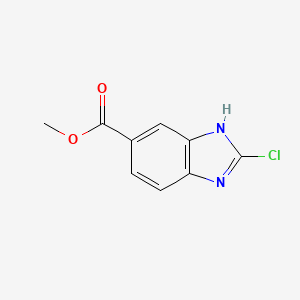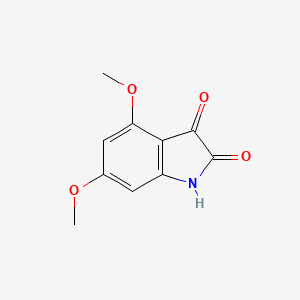
1-(ピリジン-4-イルメチル)ピロリジン-2-オン
概要
説明
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O. It is known for its unique structure, which includes a pyrrolidin-2-one ring attached to a pyridin-4-ylmethyl group.
科学的研究の応用
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of specialty chemicals and materials
作用機序
Target of Action
The primary target of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .
Mode of Action
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one interacts with the ATP-site of PRS . This interaction inhibits the function of PRS, leading to the disruption of protein synthesis in the cell .
Biochemical Pathways
The inhibition of PRS affects the protein synthesis pathway. PRS is responsible for attaching the amino acid proline to its corresponding tRNA during protein synthesis. By inhibiting PRS, 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one disrupts this process, leading to a decrease in protein synthesis .
Result of Action
The result of the action of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is the inhibition of protein synthesis in the cell. This leads to a decrease in the production of proteins, which can have various effects on the cell, depending on the specific proteins that are affected .
生化学分析
Biochemical Properties
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions with these biomolecules can lead to changes in enzyme activity, protein conformation, and overall cellular metabolism . For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
Cellular Effects
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effects on gene expression can result in the upregulation or downregulation of specific genes . Additionally, 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one may affect cellular metabolism by modulating the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes or proteins, altering their activity and function. This binding can lead to the inhibition or activation of enzymatic reactions, thereby modulating biochemical pathways . Additionally, 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one may result in changes in cellular function, such as alterations in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects may be observed, where the compound’s activity increases significantly at a certain dosage level. Additionally, high doses of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one may lead to adverse effects, such as cellular toxicity or organ damage.
Metabolic Pathways
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of metabolic enzymes . For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the production or utilization of metabolites.
Transport and Distribution
The transport and distribution of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins may facilitate the distribution of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one within tissues, affecting its overall bioavailability and activity.
Subcellular Localization
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes.
準備方法
The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidine-2-carbaldehyde with a pyridine derivative, followed by oxidation and cyclization to form the desired product . The reaction conditions typically include the use of specific oxidants and additives to ensure high selectivity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
化学反応の分析
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
類似化合物との比較
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Shares the pyrrolidin-2-one core but lacks the pyridin-4-ylmethyl group, resulting in different chemical properties and applications.
Pyrrolizines: Contain a fused pyrrole and pyrrolidine ring, offering different biological activities and synthetic applications.
Pyrrolidine-2,5-diones: Feature an additional carbonyl group, leading to distinct reactivity and uses in medicinal chemistry. The uniqueness of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one lies in its combination of the pyrrolidin-2-one ring with the pyridin-4-ylmethyl group, which imparts specific chemical and biological properties not found in the other compounds.
特性
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGIKWDBLZYABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471640 | |
| Record name | 1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132312-62-0 | |
| Record name | 1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)


![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)




![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)





